An In-Depth Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Chemical Abstract Service (CAS) Number: 376587-53-0
Introduction
5-Bromo-3-methyl-2-pyridinecarbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methyl group on a pyridine core makes it a valuable and versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key properties, and strategic applications, particularly in the realm of drug discovery, offering field-proven insights for its effective utilization.
Physicochemical Properties
A summary of the key physicochemical properties for 5-Bromo-3-methyl-2-pyridinecarbaldehyde is presented below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 376587-53-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆BrNO | [2][3][4] |
| Molecular Weight | 200.03 g/mol | [4] |
| Boiling Point | 260.9 °C at 760 mmHg | [1][4] |
| Density | 1.577 g/cm³ | [1][4] |
| Appearance | Typically a solid (specific color not widely reported) | N/A |
| SMILES | CC1=CC(=CN=C1C=O)Br | [1][4] |
| InChIKey | GLMJIYLGQMKLCL-UHFFFAOYSA-N | [1][4] |
Strategic Synthesis Pathway
The synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde is a multi-step process that requires careful control of reaction conditions. The most logical and well-documented pathway proceeds through the key intermediate, 2,5-dibromo-3-methylpyridine . This intermediate is synthesized from commercially available starting materials and is then selectively functionalized to introduce the aldehyde group.
The overall synthetic strategy can be visualized as a two-stage process:
-
Formation of the Key Dibromo Intermediate: Synthesis of 2,5-dibromo-3-methylpyridine from 2-amino-5-bromo-3-methylpyridine via a Sandmeyer-type reaction.
-
Selective Formylation: Introduction of the aldehyde group at the 2-position via a selective metal-halogen exchange followed by formylation.
Caption: Overall synthetic workflow for 5-Bromo-3-methyl-2-pyridinecarbaldehyde.
Stage 1: Synthesis of 2,5-Dibromo-3-methylpyridine
The conversion of an amino group on the pyridine ring to a bromide is effectively achieved through a Sandmeyer-type reaction. This classic transformation involves the formation of a diazonium salt intermediate, which is then displaced by a bromide ion. The starting material, 2-amino-5-bromo-3-methylpyridine, is commercially available.
Causality Behind Experimental Choices:
-
Low Temperature (-15 °C): The diazotization step (formation of the diazonium salt with sodium nitrite and HBr) is performed at very low temperatures to ensure the stability of the diazonium intermediate, which can be explosive if allowed to warm or isolate.[1]
-
Hydrobromic Acid (HBr): HBr serves as both the acid to react with sodium nitrite to form nitrous acid in situ and as the source of bromide ions for the subsequent substitution reaction.
-
Bromine: The addition of elemental bromine can facilitate the displacement of the diazonium group.[1]
Detailed Experimental Protocol (Adapted from J. Med. Chem. 2007, 50, 3730-3742): [1]
-
Reaction Setup: Suspend 5-bromo-3-methylpyridin-2-amine (0.37 mol) in 48% hydrobromic acid (200 mL) in a suitable reaction vessel.
-
Cooling: Cool the suspension to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Bromination: Add bromine (0.59 mol) dropwise to the mixture, ensuring the temperature is maintained below -15 °C.
-
Diazotization: Add a solution of sodium nitrite (1 mol) in water (100 mL) dropwise. The rate of addition must be carefully controlled to keep the internal temperature below -15 °C.
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir for 3 hours at ambient temperature.
-
Quenching: Cool the reaction mixture back down to -15 °C and carefully quench by adding a solution of potassium hydroxide (2 mol) in water (500 mL).
-
Extraction: After allowing the mixture to stir and warm, extract the product with ethyl acetate (3 x 300 mL).
-
Purification: Combine the organic layers, wash sequentially with water and saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate under reduced pressure to yield 2,5-dibromo-3-methylpyridine. The product can be further purified by silica gel chromatography.[1] The structure of this intermediate has been confirmed by ¹H and ¹³C NMR.[1]
Stage 2: Selective Formylation of 2,5-Dibromo-3-methylpyridine
The critical step in the synthesis is the regioselective introduction of the aldehyde group at the C2 position, leaving the bromine at C5 intact for subsequent reactions. This is achieved via a lithium-halogen exchange reaction.
Causality Behind Experimental Choices:
-
Selective Lithiation: The bromine atom at the 2-position of the pyridine ring is more acidic and sterically accessible than the one at the 5-position. Therefore, treatment with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) selectively replaces the C2-bromine with lithium.[6][7] This selectivity is crucial for the success of the synthesis.
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (like THF) to prevent quenching of the reagent.
-
Formylating Agent: N,N-Dimethylformamide (DMF) serves as an effective one-carbon electrophile. The nucleophilic organolithium intermediate attacks the carbonyl carbon of DMF, and subsequent hydrolysis during aqueous workup yields the desired aldehyde.[7][8]
Detailed Experimental Protocol (Analogous Procedure):
-
Reaction Setup: Dissolve 2,5-dibromo-3-methylpyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (typically 1.1 equivalents) in hexanes dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at this temperature for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, ~1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warming and Quenching: After stirring for an additional 1-2 hours at low temperature, allow the reaction to slowly warm to 0 °C before quenching carefully with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure 5-Bromo-3-methyl-2-pyridinecarbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridine aldehydes are cornerstone intermediates in pharmaceutical synthesis.[9][10] The dual functionality of 5-Bromo-3-methyl-2-pyridinecarbaldehyde—a nucleophilic target at the aldehyde and an electrophilic site for cross-coupling at the C5-bromine—makes it a powerful tool for generating molecular diversity.
Role as a Kinase Inhibitor Scaffold: The bromopyridine motif is a privileged structure in the design of kinase inhibitors, which are a critical class of therapeutics for oncology and inflammatory diseases. The bromine atom serves as a synthetic handle for introducing larger aromatic or heterocyclic groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] These appended groups are often designed to interact with specific regions of the kinase active site.
The aldehyde functionality provides a route to further derivatization. For example, it can undergo:
-
Reductive Amination: To introduce substituted amine side chains.
-
Wittig Reactions: To form alkenes, extending the carbon scaffold.
-
Condensation Reactions: To form Schiff bases or other heterocyclic systems.
While direct examples citing the use of 5-Bromo-3-methyl-2-pyridinecarbaldehyde are sparse in readily available literature, the synthetic utility of closely related building blocks is well-documented. For instance, derivatives of 5-bromo-2-methylpyridin-3-amine have been used to synthesize novel compounds with anti-thrombolytic and biofilm inhibition activities via Suzuki coupling.[11] This highlights the value of the 5-bromo-2-methylpyridine core in generating biologically active molecules.
Caption: Reaction versatility of 5-Bromo-3-methyl-2-pyridinecarbaldehyde.
Safety and Handling
Detailed safety data for 5-Bromo-3-methyl-2-pyridinecarbaldehyde is not extensively published. However, based on the known hazards of structurally related brominated pyridine aldehydes, the following precautions are strongly advised:
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
-
Toxicity Profile (Inferred): Expected to be harmful if swallowed and to cause skin and eye irritation. May also cause respiratory irritation.
Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.
Conclusion
5-Bromo-3-methyl-2-pyridinecarbaldehyde (CAS No. 376587-53-0) is a strategic intermediate for advanced organic synthesis. Its preparation, while requiring careful execution of organometallic and diazotization reactions, provides access to a versatile scaffold. The orthogonal reactivity of its aldehyde and bromo functionalities allows for sequential, controlled modifications, making it an invaluable tool for creating libraries of complex molecules in drug discovery programs, particularly in the pursuit of novel kinase inhibitors. Researchers employing this reagent will benefit from its potential to accelerate the development of new chemical entities with therapeutic potential.
References
-
American Elements. 5-Bromo-3-methyl-2-pyridinecarbaldehyde | CAS 376587-53-0. [Link]
- Google Patents. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Google Patents. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
-
American Elements. 5-Bromo-3-methyl-2-pyridinecarbaldehyde | CAS 376587-53-0. [Link]
-
ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. 5-Bromo-2-Pyridinecarboxaldehyde: A Versatile Intermediate for Chemical Synthesis and Research. [Link]
-
Alchimica. 5-BROMO-3-METHYL-2-PYRIDINECARBALDEHYDE (1 x 250 mg). [Link]
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
-
Patsnap. Synthesis method of 3-bromo-5-methylpyridine - Eureka. [Link]
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
-
HETEROCYCLES, Vol. 83, No. 9, 2011. [PDF] HETEROCYCLES, Vol. [Link]
-
ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]
Sources
- 1. 2,5-Dibromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. americanelements.com [americanelements.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 5-BROMO-3-METHYL-2-PYRIDINECARBALDEHYDE (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]




